MFCD02968727
Description
MFCD02968727 (CAS No. 1761-61-1) is a benzimidazole derivative with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol. Structurally, it is identified as 2-(4-nitrophenyl)benzimidazole, synthesized via a condensation reaction between 1,2-phenylenediamine and 4-nitrobenzaldehyde in the presence of an A-FGO catalyst under green chemistry conditions . Key properties include:
- Solubility: 0.687 mg/mL in aqueous solutions (classified as "soluble") .
- Synthetic Yield: 98% under optimized conditions, with the catalyst recyclable up to five cycles .
- Hazard Profile: Classified under warning code H302 (harmful if swallowed) with precautionary measures for handling .
Benzimidazole derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and functional versatility.
Properties
IUPAC Name |
3-O-ethyl 6-O-methyl 4-[2-(2-hydroxyethoxy)ethylamino]quinoline-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-3-26-18(23)14-11-20-15-5-4-12(17(22)24-2)10-13(15)16(14)19-6-8-25-9-7-21/h4-5,10-11,21H,3,6-9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWOMPWEAQQRNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCOCCO)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD02968727 involves specific reaction conditions and reagents. The preparation methods can vary, but typically include steps such as carbonization and sulfonation. For instance, carbon-based solid acids can be produced through different preparation conditions and modification methods, such as one-step, two-step, hydrothermal, and template methods .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: MFCD02968727 undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of organic compounds is a widely studied reaction in both academia and the chemical industry . The compound can also participate in Suzuki–Miyaura coupling reactions, which are essential for forming carbon–carbon bonds .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to achieve the desired products.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the oxidation of aromatic amines can lead to the formation of quaternary ammonium cations .
Mechanism of Action
The mechanism of action of MFCD02968727 involves its interaction with specific molecular targets and pathways. For example, certain compounds exert their effects by inhibiting enzymes involved in neurotransmitter uptake, thereby prolonging their duration of action within the neuronal synapse . Similarly, this compound may interact with specific proteins or receptors to exert its effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound with Analogues
| Property | This compound | 2-Phenylbenzimidazole | 2-(3-Nitrophenyl)benzimidazole | Omeprazole |
|---|---|---|---|---|
| Molecular Formula | C₇H₅BrO₂ | C₁₃H₁₀N₂ | C₁₃H₉N₃O₂ | C₁₇H₁₉N₃O₃S |
| Molecular Weight | 201.02 g/mol | 194.23 g/mol | 239.23 g/mol | 345.42 g/mol |
| Substituent | 4-Nitrophenyl | Phenyl | 3-Nitrophenyl | Methoxy, sulfinyl groups |
| Solubility | 0.687 mg/mL (aqueous) | 0.213 mg/mL (aqueous) | 0.502 mg/mL (aqueous) | 0.1 mg/mL (aqueous) |
| Primary Application | Organic synthesis intermediate | Photovoltaic materials | Catalysis/pharmaceuticals | Anti-ulcer medication |
| Synthetic Yield | 98% (A-FGO catalyst) | 85% (conventional acid catalyst) | 92% (nanoparticle catalyst) | 76% (multi-step synthesis) |
Structural Comparison
- 2-Phenylbenzimidazole : Lacks the nitro group, resulting in lower solubility (0.213 mg/mL) and reduced electronic effects. Its primary use lies in photovoltaic materials due to planar aromaticity .
- 2-(3-Nitrophenyl)benzimidazole : The meta-nitro substitution reduces steric hindrance compared to the para isomer, enhancing solubility (0.502 mg/mL) and altering reactivity in electrophilic substitution reactions .
Functional Comparison
- Omeprazole : A pharmacologically active benzimidazole with sulfinyl and methoxy groups. Its low solubility (0.1 mg/mL) necessitates enteric coating for oral delivery, contrasting with this compound’s role as a synthetic intermediate .
Research Findings and Discussion
Solubility Trends
The para-nitro group in this compound contributes to higher solubility compared to non-nitrated analogues (e.g., 2-phenylbenzimidazole) due to increased polarity. However, solubility decreases compared to the meta-nitro isomer, likely due to crystallinity differences from symmetric para substitution .
Functional Versatility
While this compound serves as a precursor in organic synthesis, Omeprazole exemplifies therapeutic adaptation of benzimidazoles. Structural modifications (e.g., sulfinyl groups in Omeprazole) drastically alter bioactivity, underscoring the scaffold’s versatility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
